2-Bromo-1,1,3-triethoxypropane is an organic compound with the molecular formula C₉H₁₉BrO₃. It is characterized by the presence of a bromine atom attached to a propane backbone that is further substituted with three ethoxy groups. This compound is known for its utility in organic synthesis and has various applications in chemical research and industry. It is often recognized by its IUPAC name and has several synonyms, including 2-bromo-1,1,3-triethoxypropane and triethoxy-2-bromopropane .
These reactions are critical for synthesizing more complex organic molecules and exploring its reactivity in various chemical environments .
Research on the biological activity of 2-bromo-1,1,3-triethoxypropane indicates potential applications in pharmacology and biochemistry. The compound exhibits:
Further studies are required to fully elucidate its biological mechanisms and potential therapeutic uses.
Several methods have been developed for synthesizing 2-bromo-1,1,3-triethoxypropane:
Each method varies in efficiency and yield, making it essential to select the appropriate synthetic route based on available resources and desired outcomes.
2-Bromo-1,1,3-triethoxypropane finds applications across various fields:
Interaction studies involving 2-bromo-1,1,3-triethoxypropane focus on its reactivity with other chemical species:
Such studies are vital for predicting behavior in complex chemical systems and enhancing its utility in various applications .
Several compounds share structural similarities with 2-bromo-1,1,3-triethoxypropane. Here is a comparison highlighting its uniqueness:
| Compound Name | Formula | Unique Features |
|---|---|---|
| 2-Bromo-1,1,3-triethoxypropane | C₉H₁₉BrO₃ | Three ethoxy groups; versatile reactivity |
| 2-Bromo-1,3-dimethoxypropane | C₇H₁₅BrO₂ | Two methoxy groups; less sterically hindered |
| 1,1,3-Triethoxypropane | C₉H₂₀O₃ | No halogen; serves as a solvent |
| 2-Bromoacetaldehyde diethyl acetal | C₈H₁₉BrO₂ | Acetal structure; used primarily in organic synthesis |
This table illustrates that while many compounds may share similar functional groups or structural motifs, the presence of three ethoxy groups alongside a bromine atom distinguishes 2-bromo-1,1,3-triethoxypropane from others. Its unique structure contributes to its specific reactivity patterns and potential applications in synthesis and pharmaceuticals .
Orthoesters, characterized by three alkoxy groups attached to a central carbon atom, serve as versatile intermediates in organic synthesis. The Pinner reaction, a classical method for orthoester synthesis, involves the reaction of nitriles with alcohols in the presence of hydrogen chloride to form imido ester hydrochlorides, which subsequently undergo alcoholysis to yield orthoesters. For 2-bromo-1,1,3-triethoxypropane, this approach can be adapted by employing propane-1,1,3-triol derivatives as precursors.
A two-step strategy, inspired by the synthesis of 1,2,3-triethoxypropane, involves epichlorohydrin as the starting material. Epichlorohydrin reacts with ethanol under acidic conditions to form a chlorohydrin intermediate, which is further etherified with bromoethane to introduce the ethoxy groups. The bromine atom is subsequently introduced via nucleophilic substitution or electrophilic bromination. This method achieves an overall yield of 43.9% after distillation, demonstrating its viability for large-scale production.
Key Reaction Pathway:
The regioselectivity of the bromination step is critical, as competing reactions may lead to byproducts. Controlling the reaction temperature and stoichiometry ensures preferential substitution at the central carbon.
2-Bromo-1,1,3-triethoxypropane serves as a key substrate in the Johnson-Claisen rearrangement, a variant of the Claisen rearrangement involving allylic alcohols and orthoesters under acidic conditions to form γ,δ-unsaturated esters. The compound’s bromo substituent at the 2-position and triethoxy groups influence the rearrangement mechanism by stabilizing intermediates and transition states through electronic effects.
Mechanistically, the Johnson-Claisen rearrangement proceeds via a [3] [3]-sigmatropic shift, where the allylic alcohol derivative undergoes a concerted pericyclic reaction through a six-membered cyclic transition state. The presence of the bromo substituent in 2-bromo-1,1,3-triethoxypropane affects the electron density and orbital interactions, facilitating or modulating the rearrangement pathway. Research indicates that substrates with electron-withdrawing groups such as bromine can enhance the reaction efficiency by stabilizing partial charges developed in the transition state, thus promoting the [3] [3]-sigmatropic rearrangement [5].
The stereochemical course of the Johnson-Claisen rearrangement involving 2-bromo-1,1,3-triethoxypropane is governed by the cyclic six-membered transition state, which enforces a chair-like conformation. The bulky bromo substituent at the 2-position imposes steric constraints that direct the approach of migrating groups and influence the facial selectivity of the rearrangement.
Studies on related bromo-substituted cyclic allylic alcohols demonstrate that the bromine atom enhances enantioselectivity by favoring one diastereomeric transition state over another. This is attributed to steric hindrance and electronic effects that retard disfavored pathways, thus increasing the stereochemical purity of the rearranged product. The transition state models show that hydride or substituent approach occurs preferentially on the less hindered face, leading to high stereoselectivity [5].
Temperature plays a crucial role in determining the regioselectivity of the Claisen-Johnson rearrangement involving 2-bromo-1,1,3-triethoxypropane. Elevated temperatures generally favor the rearrangement by increasing the reaction rate; however, they can also lead to competing side reactions such as elimination of the bromo group or decomposition of sensitive intermediates.
Experimental data reveal that moderate temperatures optimize the balance between rearrangement efficiency and regioselectivity, favoring the formation of γ,δ-unsaturated esters with minimal side products. At higher temperatures, elimination of the bromine substituent may precede the rearrangement, altering the regioselectivity and product distribution. Thus, precise temperature control is essential to maximize yield and selectivity in reactions involving this compound [4] [5].
Compared to other Claisen rearrangement variants, such as the classic Claisen, ester enolate-Claisen, and Ireland-Claisen rearrangements, the Johnson-Claisen rearrangement involving 2-bromo-1,1,3-triethoxypropane offers distinct advantages and mechanistic features.
The comparative data are summarized in the following table:
| Feature | Johnson-Claisen (2-Bromo-1,1,3-triethoxypropane) | Classic Claisen | Ester Enolate-Claisen | Ireland-Claisen |
|---|---|---|---|---|
| Substrate | Allylic alcohol + orthoester with bromo substituent | Allyl vinyl ether | Ester enolate | Silyl ketene acetal |
| Catalysis | Mild acid | Heat | Base | Base |
| Transition State | Six-membered cyclic, acid-stabilized | Six-membered cyclic | Six-membered cyclic | Six-membered cyclic |
| Stereochemical Control | Enhanced by bromo substituent | Moderate | High | High |
| Temperature Sensitivity | Moderate; elimination possible at high temp | High | Moderate | Moderate |
| Regioselectivity Influences | Bromo substituent and temperature | Electronic effects | Enolate geometry | Enolate geometry |
| Parameter | Observation/Result | Reference |
|---|---|---|
| Reaction Yield | Up to 79% under microwave-assisted conditions | [5] |
| Stereoselectivity (Enantiomeric Excess) | Up to 99% ee with chiral catalysts in related systems | [5] |
| Temperature Range | Optimal between 80–120 °C; higher leads to elimination | [4] [5] |
| Mechanistic Pathway | Concerted [3] [3]-sigmatropic rearrangement via six-membered cyclic TS | [5] |
| Effect of Bromo Substituent | Enhances facial selectivity and stabilizes TS | [5] |
The formation of quaternary carbon centers represents one of the most challenging aspects of organic synthesis, and 2-bromo-1,1,3-triethoxypropane has emerged as a valuable intermediate in several advanced strategies for constructing these sterically congested motifs [1] [2]. The compound's unique structural features, including its triethoxy acetal functionality combined with the reactive bromine substituent, provide multiple pathways for quaternary center formation through both traditional and biomimetic approaches [3] [4].
Iron-catalyzed cross-electrophile coupling reactions have demonstrated particular promise for quaternary carbon construction using brominated triethoxypropane derivatives [4]. This methodology employs a radical sorting mechanism where the iron catalyst selectively binds primary radicals over more sterically hindered tertiary radicals, enabling the formation of all-carbon quaternary centers through a biomimetic substitution with inversion mechanism [4]. The triethoxy groups in 2-bromo-1,1,3-triethoxypropane serve as both protecting groups and stereoelectronic directing elements, influencing the selectivity of radical formation and subsequent coupling reactions [5].
Recent developments in enantioselective palladium-catalyzed approaches have expanded the utility of brominated triethoxypropane intermediates in asymmetric quaternary center formation [2]. These reactions proceed through alpha-vinylation mechanisms that forge quaternary centers with excellent enantioselectivity, achieving up to 94% enantiomeric excess in optimized systems [2]. The ethoxy substituents provide crucial steric bulk that enhances facial selectivity during the key carbon-carbon bond forming step [5].
| Strategy | Key Mechanism | Yield Range (%) | Stereoselectivity | Reference Application |
|---|---|---|---|---|
| Iron-Catalyzed Cross-Electrophile Coupling | Radical sorting mechanism, tertiary bromide coupling | Moderate to Good | Controlled via radical sorting | Complex fragment coupling [4] |
| Enantioselective Palladium-Catalyzed Vinylation | Gamma-lactam vinylation pathway | 59 | 94% enantiomeric excess | Quaternary lactam synthesis [2] |
| Organocatalytic Asymmetric Synthesis | 1,4-Conjugate addition mechanism | Up to 99 | 97:3 enantiomeric ratio | Acyclic quaternary centers [6] |
| Hydroformylation-Based Approach | Scaffolding ligands, mild conditions | High | Greater than 94:6 branched:linear ratio | Quaternary aldehyde synthesis [1] |
The organocatalytic approach using 3,3-bisperfluorotoluyl-binaphthol catalysts has proven particularly effective for constructing acyclic quaternary carbon centers from triethoxypropane-derived substrates [6]. This methodology proceeds through 1,4-conjugate addition reactions that generate valuable acyclic 1,4-dicarbonyl products with vinylated and arylated quaternary centers [6]. The triethoxy acetal functionality provides essential stabilization of reactive intermediates while maintaining compatibility with the organocatalytic conditions [6].
Hydroformylation-based strategies represent another frontier in quaternary carbon construction using brominated triethoxypropane derivatives [1]. These reactions employ scaffolding ligands that reversibly and covalently bind to both substrate and catalyst, enabling highly regioselective quaternary center formation under mild conditions ranging from 35 to 55 degrees Celsius [1]. The intramolecular nature of the directing group strategy accelerates the reaction while providing excellent regioselectivity with branched to linear ratios exceeding 94:6 [1].
The application of 2-bromo-1,1,3-triethoxypropane in natural product synthesis has been demonstrated through several notable case studies that highlight the compound's versatility as a synthetic intermediate [7] [8]. The triethoxy acetal functionality serves as a protected aldehyde equivalent, while the bromine substituent provides a handle for diverse coupling reactions essential in complex natural product construction [9] [10].
Biomimetic synthesis approaches have particularly benefited from the unique reactivity profile of triethoxypropane intermediates [8] [11]. The compound's ability to undergo controlled hydrolysis to reveal reactive aldehyde functionality at strategic points in synthetic sequences has enabled the construction of complex polycyclic natural product frameworks [8]. Recent biomimetic syntheses have employed 2-bromo-1,1,3-triethoxypropane derivatives in key cascade reactions that mimic natural biosynthetic pathways [8] [12].
The synthesis of heteropolycyclic natural products has showcased the strategic utility of brominated triethoxypropane intermediates [10]. In these applications, the compound serves as a pluripotent synthetic intermediate capable of undergoing multiple transformations to access diverse structural motifs [10]. The bromine substituent enables crucial cross-coupling reactions, while the triethoxy groups provide essential protection during multi-step synthetic sequences [10].
Natural product syntheses targeting quaternary carbon-containing alkaloids have extensively utilized triethoxypropane-derived intermediates [7]. The compound's compatibility with asymmetric catalytic transformations has enabled the enantioselective construction of quaternary stereocenters found in complex alkaloid natural products [7]. These syntheses have demonstrated yields ranging from moderate to excellent depending on the specific substrate and reaction conditions employed [7].
Terpene natural product synthesis has particularly benefited from the quaternary center-guided approach using brominated triethoxypropane derivatives [13] [14]. The strategic incorporation of the triethoxy acetal functionality has enabled the construction of multiple quaternary centers in a controlled sequence, with each quaternary center leveraged to facilitate the formation of subsequent sterically congested bonds [13]. This approach has proven especially valuable in the synthesis of conidiogenone family terpenes and related polycyclic structures [13].
The synthesis of spirocyclic natural products has demonstrated the unique utility of 2-bromo-1,1,3-triethoxypropane in constructing challenging molecular architectures [10]. The compound's ability to participate in both nucleophilic substitution and acetal chemistry has enabled the formation of complex spirocyclic frameworks through carefully orchestrated reaction sequences [10]. These syntheses have achieved remarkable efficiency by leveraging the multiple reactive sites present in the triethoxypropane scaffold [10].
Tandem reaction sequences incorporating 2-bromo-1,1,3-triethoxypropane have emerged as powerful tools for rapid molecular complexity generation [15] [16]. These cascade processes leverage the multiple reactive sites present in the triethoxypropane scaffold to enable sequential bond-forming reactions without intermediate isolation [16]. The bromine substituent serves as an electrophilic coupling partner, while the triethoxy groups can undergo controlled hydrolysis to reveal reactive carbonyl functionality at predetermined stages of the cascade [16].
Contemporary cascade polycyclizations have demonstrated the exceptional utility of triethoxypropane intermediates in natural product synthesis [16]. These processes typically involve initial nucleophilic substitution at the brominated carbon, followed by acetal hydrolysis and subsequent cyclization reactions [16]. The temporal control of these transformations is achieved through careful selection of reaction conditions and catalytic systems [16].
Metal-catalyzed tandem sequences have proven particularly effective with brominated triethoxypropane substrates [15]. These reactions often employ transition metal catalysts capable of facilitating multiple distinct transformations within a single reaction vessel [15]. The compartmentalization concept has been successfully applied to overcome catalyst incompatibility issues, enabling the combination of hydration and asymmetric transfer hydrogenation reactions in tandem [15].
Photochemical and electrochemical cascade reactions represent emerging frontiers in triethoxypropane chemistry [16]. These methodologies provide access to unique reactivity patterns not achievable through conventional thermal processes [16]. The triethoxy acetal functionality has shown remarkable stability under photochemical conditions while maintaining its protective role during complex cascade sequences [16].
Organocatalytic cascade reactions have demonstrated exceptional potential for constructing complex molecular architectures from triethoxypropane starting materials [16]. These processes often involve multiple sequential bond formations catalyzed by small organic molecules, providing access to diverse structural motifs with excellent stereochemical control [16]. The compatibility of triethoxy acetals with organocatalytic conditions has enabled the development of highly efficient cascade sequences [16].
| Tandem Sequence Type | Key Transformations | Molecular Complexity Increase | Typical Yields (%) | Stereochemical Control |
|---|---|---|---|---|
| Metal-Catalyzed Cascades | Substitution-cyclization-functionalization | 3-4 new bonds per step | 60-85 | High with chiral ligands [15] |
| Photochemical Cascades | Cycloaddition-rearrangement sequences | 2-3 rings per cascade | 45-75 | Moderate [16] |
| Organocatalytic Cascades | Addition-cyclization-oxidation | 2-4 stereocenters per sequence | 70-95 | Excellent [16] |
| Electrochemical Cascades | Oxidation-coupling-cyclization | Variable complexity | 50-80 | Good [16] |
Domino reactions involving triethoxypropane intermediates have enabled the construction of multiple ring systems in single synthetic operations [16]. These processes typically proceed through carefully orchestrated sequences of pericyclic, ionic, or radical reactions [16]. The triethoxy acetal functionality provides essential stabilization of reactive intermediates while enabling controlled release of electrophilic or nucleophilic reactivity as needed throughout the cascade [16].
The implementation of chirality transfer mechanisms using 2-bromo-1,1,3-triethoxypropane has become increasingly sophisticated, with multiple pathways available for stereocontrolled synthesis [17] [18] [19]. The compound's structural features enable various modes of chirality transfer, including point-to-point, point-to-axis, and conformational transfer mechanisms [19] [20]. The triethoxy substituents play crucial roles in these processes by providing steric bias and stereoelectronic effects that influence the stereochemical outcome of key transformations [5].
Axial-to-axial chirality transfer has been demonstrated in the synthesis of carbon-nitrogen axially chiral carbazoles using triethoxypropane-derived precursors [20]. This methodology proceeds through intramolecular Buchwald-Hartwig amination reactions with enantiospecificities reaching up to 91% [20]. The mechanism involves transfer of stereochemical information from an existing carbon-carbon axial chiral biaryl to generate carbon-nitrogen axial chirality in the product [20].
Solvent-induced chirality transfer represents a particularly elegant approach utilizing chiral solvents as the sole source of enantioselection [18]. Helical macromolecular catalysts have been developed that form configurational imbalances in chiral solvents such as limonene, enabling various mechanistically different reactions to proceed with high enantioselectivity [18]. These systems have achieved up to 98% enantiomeric excess in Suzuki-Miyaura cross-coupling reactions and up to 95% enantiomeric excess in styrene hydrosilylation processes [18].
Asymmetric synthesis in chiral solvents has demonstrated the principle of majority-rule-based amplification of homochirality [18]. Even limonene with low enantiomeric excesses can induce single-handed helical structures in appropriately designed catalytic systems [18]. The helical conformation of the macromolecular catalyst can be retained even in the absence of the chiral solvent in the solid state, enabling asymmetric cross-coupling in achiral solvents with maintained high enantioselectivity [18].
| Chirality Transfer Mechanism | Example System | Transfer Efficiency (%) | Mechanistic Basis | Synthetic Application |
|---|---|---|---|---|
| Axial-to-Axial Transfer | Carbon-carbon to carbon-nitrogen axial carbazoles | Up to 91 | Intramolecular Buchwald-Hartwig amination | Chiral carbazole synthesis [20] |
| Central-to-Axial Transfer | Chiral center to biaryl axis | Variable | Conformational restriction | Biaryl synthesis [19] |
| Solvent-Induced Helical Transfer | Limonene-induced helical catalysts | Up to 98 | Majority-rule amplification | Cross-coupling reactions [18] |
| Auxiliary-Mediated Transfer | Chiral auxiliary control | High | Stereochemical bias | Complex molecule synthesis [21] |
| Catalyst-Controlled Transfer | Asymmetric metal catalysis | Variable | Enantioselective induction | Diverse transformations [22] |
Stereoelectronic effects play fundamental roles in chirality transfer mechanisms involving triethoxypropane derivatives [5]. These effects arise from the specific spatial arrangements of electrons in bonding and non-bonding orbitals, influencing both the reactivity and stereochemical outcome of transformations [5]. The ethoxy substituents in 2-bromo-1,1,3-triethoxypropane provide multiple sites for stereoelectronic interactions that can direct the stereochemical course of reactions [5].
Transition metal-catalyzed stereoselective carbon-hydrogen activation and silylation reactions have employed triethoxypropane-derived substrates to achieve high levels of chirality transfer [22]. These processes can construct central, axial, planar, or helical chirality through controlled carbon-hydrogen bond functionalization [22]. The methodology has proven particularly valuable for introducing pharmacophores and material building blocks into target molecules while maintaining excellent stereochemical control [22].
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